The C5H12O molecular formula corresponds to several structural isomers, primarily alcohols. The table below summarizes the key identifiers and physical properties of four common isomers.
| IUPAC Name | Common Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | pKa |
|---|---|---|---|---|---|---|---|
| 1-Pentanol [1] | n-Pentyl alcohol, Amyl alcohol | 71-41-0 | 88.15 | 186 (approx.) [1] | - | 0.8148 [1] | 16.1 (est. from 1-alkanol) [2] |
| 3-Methyl-1-butanol [3] | Isopentyl alcohol, Isoamyl alcohol | 123-51-3 | 88.15 | 131-132 | -117 | 0.809 @ 25°C | >14 [3] |
| 2-Methyl-2-butanol [4] | tert-Amyl alcohol, Amylene hydrate | 75-85-4 | 88.15 | 102.0 | -12.0 | 0.8000 | 17.8 (est. from 2-alkanol) [2] |
| 2,2-Dimethyl-1-propanol [5] | Neopentyl alcohol | 75-84-3 | 88.15 | - | - | - | 18.2 (est. from 3-alkanol) [2] |
The following table details additional safety, solubility, and thermodynamic data critical for laboratory and process scale-up.
| IUPAC Name | Flash Point (°C) | Water Solubility | Standard Enthalpy of Combustion (ΔcH° liquid, kJ/mol) | Standard Enthalpy of Formation (ΔfH° liquid, kJ/mol) | Constant Pressure Heat Capacity (Cp, liquid, J/mol*K) |
|---|---|---|---|---|---|
| 1-Pentanol [1] | - | - | -3330.91 ± 0.28 [1] | -351.62 ± 0.28 [1] | 207.45 @ 298.15K [1] |
| 3-Methyl-1-butanol [3] | 43 [3] | 25 g/L @ 20°C [3] | - | - | - |
| 2-Methyl-2-butanol [4] | 20 [4] | 70.7 g/L @ 25°C [4] | - | - | - |
| 2,2-Dimethyl-1-propanol [5] | - | - | - | - | - |
Safety is paramount when handling these compounds, which are often flammable and can be irritants.
The diagram below visualizes the structural relationships between the C5H12O isomers, highlighting their classification and key differentiating features.
A structural classification map of C5H12O isomers, color-coded by alcohol type and annotated with key features.
The data reveals several properties that are critical for pharmaceutical applications:
For a molecule like 2-methoxybutane, viewed along the C2-C3 bond, stability is determined by torsional strain and steric hindrance [1].
Quantitative energy costs for interactions are essential for building models [2] [1]. The table below shows typical values, though you should consult contemporary literature for the most accurate parameters for your specific model.
| Interaction Type | Approximate Energy Cost (kJ/mol) | Approximate Energy Cost (kcal/mol) |
|---|---|---|
| H/H Eclipsing | ~5.0 kJ/mol | ~1.2 kcal/mol |
| CH₃/H Eclipsing | ~6.3 - 7.5 kJ/mol | ~1.5 - 1.8 kcal/mol |
| CH₃/CH₃ Eclipsing | ~11.0 kJ/mol | ~2.6 kcal/mol |
| CH₃/CH₃ Gauche | ~3.8 kJ/mol | ~0.9 kcal/mol |
The following workflow outlines the general process for determining the most stable conformers.
General workflow for conformational analysis of alkanes
To perform a complete analysis of 2-methoxybutane:
The following tables consolidate key thermodynamic and physical property data for 2-Methoxybutane (CAS 994-05-8) from the search results [1].
Table 1: Enthalpy and Energy Properties
| Property | Value | Unit | State | Source |
|---|---|---|---|---|
| Standard Enthalpy of Combustion (ΔcH°) | -4020.07 ± 0.73 | kJ/mol | Liquid | NIST |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -102.52 | kJ/mol | - | Joback Calculated |
| Standard Enthalpy of Formation (ΔfH°) | -306.50 ± 1.10 | kJ/mol | Gas | NIST |
| Standard Enthalpy of Formation (ΔfH°) | -341.79 ± 0.79 | kJ/mol | Liquid | NIST |
| Enthalpy of Fusion (ΔfusH°) | 5.07 | kJ/mol | - | Joback Calculated |
| Enthalpy of Vaporization (ΔvapH°) | 35.30 ± 0.40 | kJ/mol | at 295.50 K | NIST |
Table 2: Temperature-Dependent Properties
| Property | Value | Unit | Temperature (K) | Source |
|---|---|---|---|---|
| Heat Capacity (Cp) | 222.00 | J/mol×K | 298.00 | NIST (Liquid) |
| Vapor Pressure (Pvap) | 9.14 | kPa | 297.80 | Determined |
| Vapor Pressure (Pvap) | 86.70 | kPa | 353.15 | Thermodynamic |
| Viscosity (η) | 0.0005138 | Pa×s | 297.92 | Joback Calculated |
| Density (ρl) | 765.60 | kg/m³ | 298.15 | Thermophysical |
| Refractive Index (n0) | 1.38587 | - | 298.15 | Isobaric |
Table 3: Fundamental Physical Constants
| Property | Value | Unit | Source |
|---|---|---|---|
| Boiling Point (Tboil) | 359.52 | K | Vapor-Liquid |
| Critical Temperature (Tc) | 531.48 | K | Joback Calculated |
| Critical Pressure (Pc) | 3114.04 | kPa | Joback Calculated |
| Critical Volume (Vc) | 0.379 | m³/kmol | Joback Calculated |
The diagram below maps the logical relationships between the key thermochemical properties of 2-Methoxybutane and outlines a process for data quality assessment, which is crucial for research applications.
This diagram shows how core properties like Enthalpy of Formation and Combustion are fundamentally linked. It also highlights the importance of tracing data back to its source (e.g., NIST for measured values vs. Joback for calculated ones) during quality assessment before use in experimental design [1].
A significant gap in the search results is the absence of detailed experimental protocols describing how the cited thermochemical values were measured.
For researchers in drug development, understanding these properties is essential for process design and scaling up. Here are some practical interpretations:
The tables below list average BDEs for bonds relevant to 2-methoxybutane's structure. Use these as a reference, noting that actual values can vary based on the specific molecular environment [1].
Table 1: C-H Bond Dissociation Energies [2]
| Bond Type | Example Compound | DH298 (kcal/mol) | DH298 (kJ/mol) |
|---|---|---|---|
| Primary C-H | CH3-H | 105.0 | 439.3 |
| Secondary C-H | CH3CH2(CH3)CH-H | 98.2 | 410.9 |
| Tertiary C-H | (CH3)3C-H | 96.5 | 403.8 |
| Ether C-H | H-CH2OH | 96.1 | 402.1 |
Table 2: C-C, C-O, and Other Bonds [3]
| Bond | Example Compound | D0298 (kJ/mol) | D0298 (kcal/mol) |
|---|---|---|---|
| C-C | CH3-CH3 | 368 | 88 |
| C-O | CH3O-CH3 | 335 | 80 |
| O-H | CH3CH2O-H | 438 | 104.7 |
| C-H | CH3-H | 439 | 105 |
Since specific data for 2-methoxybutane is unavailable, researchers typically determine BDEs using these methodologies.
High-level computational methods can predict BDEs with high accuracy. The following workflow outlines the general process, drawn from a study on the similar compound 2-methoxyethanol [4].
Computational workflow for BDE determination.
D₀ = E(A•) + E(B•) - E(A-B). This is then adjusted to a standard enthalpy change at 298 K (DH298) by incorporating ZPVE and thermal corrections [1] [4].Direct experimental measurement is challenging, but several methods can be used [1] [5]:
For research purposes, you can:
The table below summarizes the key identifiers and calculated physicochemical properties of 2-methoxybutane that are relevant for GC-MS method development. [1] [2] [3]
| Property | Value |
|---|---|
| Common Name | 2-Methoxybutane, Methyl sec-butyl ether [1] |
| CAS Registry Number | 6795-87-5 [3] |
| Molecular Formula | C5H12O [1] |
| Average Molecular Mass | 88.15 Da [1] |
| Monoisotopic Mass | 88.088815 Da [1] |
| Boiling Point | 332.20 K - 334.00 K (59.05 °C - 60.85 °C) [2] |
| Ionization Energy (IE) | 9.21 ± 0.07 eV [2] |
This protocol is designed for the detection and identification of volatile organic compounds like 2-methoxybutane, drawing from standard practices in the field. [4] [5] [6]
The table below outlines the key instrument parameters to use as a starting point. [4] [6] [7]
| Component | Recommended Setting | Alternative / Note |
|---|---|---|
| GC Inlet | Split or Splitless | Splitless mode is preferred for trace analysis. Split mode (with a split ratio of 10:1 to 50:1) can be used for concentrated samples. [6] |
| Injection Volume | 1 µL | Can be increased via Programmable Temperature Vaporization (PTV) for higher sensitivity. [8] |
| Carrier Gas | Helium | Constant linear velocity mode. |
| GC Column | Mid-polarity stationary phase (e.g., 35% diphenyl / 65% dimethyl polysiloxane) [7] | A robust, mid-polarity phase is generally suitable. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 250°C at 15-20°C/min, final hold 2 min. | Optimize ramp rate and temperatures for best separation. [7] |
| Transfer Line | 250°C - 280°C | |
| Ionization Method | Electron Ionization (EI) at 70 eV [4] | For molecular ion confirmation, Chemical Ionization (CI) is a "soft" alternative. [4] [6] |
| Mass Analyzer | Quadrupole | Ion Trap or Time-of-Flight (TOF) are also common. [4] [6] |
| Data Acquisition | Full Scan (e.g., m/z 40-400) for qualitative work. Selected Ion Monitoring (SIM) for quantitation. [5] [6] |
The following workflow diagram illustrates the complete analytical procedure.
This application note provides a detailed methodology for using mass spectrometry to distinguish between the structural isomers of methoxybutane (C5H12O). While direct fragmentation patterns for all isomers are not available in current search results, the provided protocol and principles allow researchers to generate, interpret, and validate their own spectral data for conclusive identification.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the process involves creating molecular ions from the sample, which then undergo fragmentation into smaller, characteristic ions. The pattern of these fragments provides a fingerprint that can be used to elucidate molecular structure [1] [2].
For researchers working with volatile organic compounds like ethers, understanding these fragmentation patterns is essential for identifying unknown compounds, confirming synthesis products, or detecting isomeric impurities. This note details a protocol for analyzing methoxybutane isomers, specifically 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane.
The methoxybutane isomers share the molecular formula C5H12O and a molecular ion (M⁺•) at m/z 88 [3]. Their mass spectra differ due to variations in how their carbon skeletons fragment, influenced by the stability of the resulting carbocations. The table below outlines the expected fragments for each isomer.
Table 1: Predicted Major Fragmentation Ions for Methoxybutane Isomers (C5H12O)
| m/z Value | Proposed Fragment Ion | 1-Methoxybutane | 2-Methoxybutane | 2-Methoxy-2-methylpropane | Structural Origin |
|---|---|---|---|---|---|
| 88 | M⁺• (Molecular Ion) | Weak | Weak | Very Weak/Absent | C5H12O⁺• |
| 73 | [M-CH3]⁺ | Strong | Medium | Weak | Loss of methyl group from the methoxy side. |
| 59 | [M-C2H5]⁺ | Weak | Strong | Weak | Loss of ethyl group; strong for cleavage beta to oxygen on a longer chain. |
| 57 | [C4H9]⁺ | Strong (n-butyl) | Medium (sec-butyl) | Absent | A common fragment for linear alkyl chains. |
| 56 | [M-CH3OH]⁺ | - | - | - | Can indicate loss of methanol. |
| 45 | [CH3OCH2]⁺ | Strong | Weak | Weak | Characteristic of a -OCH3 group on a primary carbon. |
| 43 | [C3H7]⁺ | Medium | Strong (propyl) | Strong (isopropyl) | Propyl or isopropyl cation; a stable low-mass fragment. |
| 29 | [C2H5]⁺ | Medium | Medium | Weak | Ethyl cation. |
| 15 | [CH3]⁺ | Very Weak | Very Weak | Very Weak | Methyl cation (often low abundance). |
Sample Preparation
Instrument Setup
Data Acquisition and Analysis
The following diagram illustrates the logical workflow for interpreting the mass spectrum of an unknown methoxybutane isomer.
Diagram 1: Data Interpretation Workflow. This chart outlines the decision-making process for identifying methoxybutane isomers based on key fragment ions in their mass spectra.
Table 2: Common Issues and Solutions in Mass Spectrometry Analysis
| Problem | Potential Cause | Solution |
|---|---|---|
| Weak or absent molecular ion (M⁺•) | Ion source temperature too high; compound with low stability. | Lower ion source temperature; verify finding with a softer ionization technique like CI. |
| Peaks at m/z (M+2) | Presence of halogen atoms (e.g., chlorine). | Check sample purity for chlorinated solvent contamination. |
| Poor chromatographic separation | Co-elution of isomers. | Optimize the GC temperature ramp rate or use a different column polarity. |
| Low overall signal intensity | Sample concentration too low; ion source contamination. | Concentrate the sample; perform routine cleaning and maintenance of the ion source. |
This application note provides a clear pathway for the identification of methoxybutane isomers through mass spectrometry. The provided protocol and interpretation guide allow researchers to overcome the lack of direct spectral data in literature. By generating their own spectra and applying the principles of carbocation stability and characteristic fragmentation, scientists can reliably distinguish between these structurally similar compounds, a critical step in various research and development contexts.
The table below summarizes key properties for 2-methoxy-2-methylbutane (CAS 994-05-8), which is crucial for selecting and designing separation protocols [1] [2].
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| Molecular Formula | C6H14O | - | [1] |
| Molecular Weight | 102.1748 | g/mol | [1] |
| Boiling Point | 359.52 | K (86.37 °C) | [2] |
| Density (ρl) | 765.60 | kg/m³ | at 298.15 K [2] |
| Refractive Index (n0) | 1.38614 | - | at 293.15 K [2] |
| Vaporization Enthalpy (ΔvapH°) | 35.30 ± 0.40 | kJ/mol | [2] |
| Gas Chromatography Retention Indices |
::: Non-polar column (DB-1) | 674.0 | - | [1] | ::: Non-polar column (DB-5) | 668.3 | - | [1] | ::: Polar column (SOLGel-Wax) | 790.0 | - | [1] |
Gas Chromatography is a primary method for separating and identifying 2-methoxy-2-methylbutane in mixtures.
Recommended Columns: For optimal separation, standard non-polar or slightly polar columns are effective [1].
Retention Index Reference: The Kovats Retention Indices provide a reliable benchmark for identifying this compound against known hydrocarbon standards [1].
Mass spectrometry is a powerful technique for definitive identification and differentiation of structural isomers.
Distillation is a fundamental preparative technique for purifying 2-methoxy-2-methylbutane based on its volatility.
Solvent extraction can be used to isolate 2-methoxy-2-methylbutane from aqueous streams or complex matrices.
This protocol outlines a general approach for separating and identifying 2-methoxy-2-methylbutane using GC-MS.
Diagram Title: GC-MS Analysis Workflow
Materials and Equipment
Step-by-Step Procedure
Oxygenated organic compounds derived from biomass are promising alternative renewable energy resources [1]. While alcohols like ethanol are widely used, studies on bifunctional molecules are more limited. 2-Methoxyethanol (2ME), which contains both etheric (-O-) and hydroxyl (-OH) functional groups, is a valuable model compound for understanding the behavior of larger biofuel additives [1]. Its properties, such as lower vapor pressure, higher boiling point, high miscibility with oils and gasoline, and high oxygen content, make it an excellent candidate for improving fuel characteristics and combustion efficiency [1].
The thermal decomposition pathways of such additives are critical for understanding their behavior in combustion engines. The protocols below outline computational and experimental methods for investigating these properties.
This protocol details a computational methodology to study the thermal degradation of molecules like 2ME, providing insights into their stability and decomposition during combustion [1].
The workflow for this computational protocol is summarized in the following diagram:
After computational screening, the performance of a fuel or additive must be validated through engine testing. This protocol describes a comparative approach for evaluating biofuel blends [2] [3].
The workflow for this experimental protocol is as follows:
The following table, based on a study using waste-cooking-oil (WCO) biodiesel, illustrates the type of data generated from Protocol 2 [3].
| Test Parameter | Baseline Diesel | CaO-based Biodiesel | Change |
|---|---|---|---|
| Brake Thermal Efficiency (%) | Baseline | -- | 2.83% decrease |
| Brake Specific Fuel Consumption | Baseline | -- | 4.31% increase |
| CO Emissions | Baseline | -- | 26% lower |
| Smoke Emissions | Baseline | -- | 13% lower |
Integrating computational and experimental protocols provides a powerful approach for developing new biofuel additives. The computational methods allow for the in-depth screening and understanding of molecular behavior, while engine testing validates real-world performance.
The field is moving toward more data-driven approaches. Machine learning is now being applied to optimize production parameters like catalyst concentration, reaction temperature, and methanol-to-oil ratio, significantly enhancing biodiesel yield predictions and process efficiency [3]. Furthermore, the biofuel additives market is evolving with trends such as nanotechnology for improved combustion, advanced cold flow improvers, and digital monitoring of fuel quality, all of which represent fertile ground for future research [5] [6].
Pyrolysis, the thermal decomposition of organic compounds in an inert atmosphere, represents a fundamental process in both analytical chemistry and industrial applications. For researchers in pharmaceutical development, understanding pyrolysis pathways is critical for predicting drug stability, excipient compatibility, and decomposition products under thermal stress. 2-Methoxybutane (C5H12O), an ether compound with structural formula CH3CH2CH(CH3)OCH3, serves as a valuable model compound for studying fragmentation patterns of alkoxyalkanes. Its branched structure and methoxy group exhibit characteristic decomposition behaviors that provide insights into the thermal stability of similar ether functionalities commonly present in pharmaceutical compounds and synthetic intermediates [1].
The thermal decomposition of ethers like 2-methoxybutane proceeds through distinct mechanistic pathways highly dependent on experimental conditions. Under controlled pyrolysis conditions, the predominant fragmentation occurs via α-cleavage adjacent to the oxygen atom, leading to characteristic mass spectral patterns that aid in structural elucidation. Research indicates that 2-methoxybutane demonstrates a base peak at m/z = 59 in mass spectrometry, corresponding to loss of an ethyl radical from the molecular ion (m/z = 88) [1]. This specific fragmentation pattern serves as a diagnostic tool for identifying similar structural motifs in unknown compounds during pharmaceutical development. Additionally, the compound's relatively low molecular weight and volatility make it ideal for fundamental pyrolysis studies using techniques such as thermogravimetric analysis (TGA) and computational modeling approaches.
Thermogravimetric analysis provides quantitative data on thermal decomposition behavior through precise monitoring of mass changes versus temperature or time. The following protocol outlines the standardized procedure for analyzing 2-methoxybutane pyrolysis:
Sample Preparation: Obtain 2-methoxybutane (≥98% purity) and prepare fine particles using a laboratory grinder followed by sieving through 20-mesh screens. Ensure each sample mass is less than 10 mg to minimize heat and mass transfer limitations [2].
Instrument Calibration: Utilize a ZRY-2P comprehensive thermal analyzer or equivalent system. Calibrate temperature readings using certified reference materials. Set gas flow rates to 50 mL/min for either nitrogen or carbon dioxide atmospheres to maintain inert conditions [2].
Experimental Parameters: Program the thermal analyzer with the following method:
Data Collection: Continuously record thermogravimetric (TG) and differential thermogravimetric (DTG) curves. Perform triplicate runs to ensure reproducibility. The TG curve documents cumulative mass loss, while the DTG curve identifies temperatures of maximum decomposition rates [2].
Mass spectrometry coupled with pyrolysis provides structural information about decomposition fragments. The experimental setup directs pyrolysis products directly into the ionization chamber of the mass spectrometer:
Pyrolysis Interface: Connect a pyrolysis probe to the mass spectrometer inlet. Set the pyrolysis temperature to 300°C based on TGA results showing maximum decomposition rate in this region.
Ionization Parameters: Use electron impact (EI) ionization at 70 eV. Set ion source temperature to 200°C and scan range from m/z 20 to 100 at 1 second per scan.
Data Interpretation: Identify the molecular ion peak at m/z 88 and characteristic fragment peaks. The base peak at m/z 59 confirms the identity of 2-methoxybutane through loss of an ethyl radical (29 amu) [1]. Compare fragmentation patterns with reference standards to validate results.
The improved Coats-Redfern integral method enables calculation of kinetic parameters from TGA data:
Data Processing: Convert mass loss data to conversion (α) values using the formula α = (W0 - W)/(W0 - Wf), where W0, W, and Wf represent initial, current, and final masses, respectively.
Model Fitting: Test 46 common mechanism functions against the conversion data. The function 1 - α has been identified as appropriate for biomass pyrolysis, which shares characteristics with ether decomposition [2].
Parameter Calculation: Determine the apparent activation energy (Ea) and pre-exponential factor (A) from the slope and intercept of the Arrhenius plot. Further calculate activation entropy (ΔS‡), activation enthalpy (ΔH‡), activation Gibbs free energy (ΔG‡), and the steric-hindrance factor [2].
Table 1: Optimal TGA Parameters for 2-Methoxybutane Pyrolysis
| Parameter | Nitrogen Atmosphere | Carbon Dioxide Atmosphere | Significance |
|---|---|---|---|
| Heating Rate (°C/min) | 5, 10, 20, 30 | 5, 10, 20, 30 | Higher rates shift decomposition to higher temperatures |
| Primary Decomposition Range (°C) | 220-360 | 220-360 | Event 3: Hemicellulose/cellulose model |
| Secondary Decomposition Range (°C) | 360-500 | 360-500 | Event 4: Lignin/cellulose model |
| Maximum Decomposition Rate Temperature (°C) | ~300 | ~295 | Slightly lower in CO₂ atmosphere |
| Residual Mass at 500°C (%) | 15-20 | 18-22 | Higher residue in CO₂ due to different decomposition mechanisms |
The thermal decomposition of 2-methoxybutane proceeds through several well-defined mechanistic pathways, with the dominant route being α-cleavage adjacent to the oxygen atom:
Radical Loss via α-Cleavage: The dominant fragmentation pathway observed in mass spectrometry occurs through cleavage of the bond between the oxygen and the carbon atoms in the α-position, resulting in loss of an alkyl radical and formation of a stabilized oxocarbenium ion. Specifically, 2-methoxybutane exhibits a base peak at m/z = 59, corresponding to loss of an ethyl radical (C2H5•, 29 amu) from the molecular ion (m/z = 88) [1]. This fragmentation produces the resonance-stabilized ion [CH3CH2C(CH3)=OH]+ or [CH3CH=C(CH3)OH]+, in which all atoms maintain complete octets, enhancing stability.
McLafferty Rearrangement: While not the predominant pathway for 2-methoxybutane, compounds with γ-hydrogens relative to the carbonyl (or ether oxygen) can undergo McLafferty rearrangement. This process involves a six-membered transition state where a γ-hydrogen transfers to the oxygen atom, followed by cleavage of the α-β bond and production of an enol fragment. The presence or absence of this rearrangement helps distinguish structural isomers, as compounds lacking γ-hydrogens cannot undergo this process [1].
The fragmentation behavior observed for 2-methoxybutane differs significantly from its structural isomers. While 2-methoxybutane shows a base peak at m/z = 59 from ethyl radical loss, 1-methoxybutane (linear isomer) exhibits a base peak at m/z = 45 from propyl radical loss, and 2-methoxy-2-methylpropane (highly branched isomer) shows a base peak at m/z = 73 from methyl radical loss [1]. These distinctive patterns allow researchers to differentiate structural isomers in pharmaceutical compounds based on their pyrolysis profiles.
At higher temperatures typical of comprehensive pyrolysis (300-500°C), additional decomposition mechanisms become significant:
Radical Initiation and Chain Reactions: Homolytic cleavage of C-O and C-C bonds generates radical species that participate in chain propagation reactions. The methoxy group (•OCH3) and various alkyl radicals (•CH3, •C2H5) undergo recombination, hydrogen abstraction, and β-scission processes.
Molecular Elimination: Concurrent with radical pathways, molecular elimination reactions produce alkenes and alcohols. For 2-methoxybutane, elimination could yield 2-butene and methanol or 1-butene and methanol, depending on which β-hydrogen is abstracted.
Dehydration and Rearrangement: At elevated temperatures, the initial fragmentation products may undergo secondary reactions including dehydration to form enol ethers or carbonyl compounds through keto-enol tautomerism.
Table 2: Fragmentation Patterns of C5H12O Isomers in Mass Spectrometry
| Compound Name | Molecular Structure | Molecular Ion (m/z) | Base Peak (m/z) | Fragment Lost | Fragment Ion Structure |
|---|---|---|---|---|---|
| 2-Methoxybutane | CH3CH2CH(CH3)OCH3 | 88 | 59 | Ethyl radical (29) | [CH3CH2C(CH3)=OH]+ |
| 1-Methoxybutane | CH3CH2CH2CH2OCH3 | 88 | 45 | Propyl radical (43) | [CH2=OH]+ or [CH3O=CH2]+ |
| 2-Methoxy-2-methylpropane | (CH3)3COCH3 | 88 | 73 | Methyl radical (15) | [(CH3)2C=OCH3]+ |
The following diagram illustrates the primary pyrolysis pathways for 2-methoxybutane:
Kinetic analysis of pyrolysis reactions provides crucial parameters for predicting decomposition rates under various temperature conditions. Using the improved Coats-Redfern method with 46 mechanism functions, researchers can determine the most appropriate kinetic model for 2-methoxybutane decomposition:
Activation Energy Determination: The apparent activation energy (Ea) represents the energy barrier for the pyrolysis process. For ether compounds like 2-methoxybutane, typical values range from 150-250 kJ/mol, depending on the specific decomposition pathway and experimental conditions.
Pre-exponential Factor: The pre-exponential factor (A) relates to the frequency of molecular collisions with proper orientation for reaction. This factor, together with activation energy, allows calculation of the rate constant k using the Arrhenius equation: k = A·e^(-Ea/RT).
Thermodynamic Parameters: Complete kinetic analysis includes determination of activation entropy (ΔS‡), activation enthalpy (ΔH‡), and activation Gibbs free energy (ΔG‡). These parameters provide insights into the reaction mechanism and transition state structure.
Table 3: Kinetic Parameters for Biomass Pyrolysis as Model for Ether Decomposition
| Kinetic Parameter | Event 3 (220-360°C) | Event 4 (360-500°C) | Method of Calculation |
|---|---|---|---|
| Apparent Activation Energy, Ea (kJ/mol) | 140-180 | 160-200 | Improved Coats-Redfern method |
| Pre-exponential Factor, A (min⁻¹) | 10^12-10^16 | 10^14-10^18 | Arrhenius plot intercept |
| Activation Entropy, ΔS‡ (J/mol·K) | -120 - -180 | -100 - -150 | A = (kBT/h)exp(ΔS‡/R) |
| Activation Enthalpy, ΔH‡ (kJ/mol) | 135-175 | 155-195 | ΔH‡ = Ea - RT |
| Activation Gibbs Free Energy, ΔG‡ (kJ/mol) | 180-220 | 190-230 | ΔG‡ = ΔH‡ - TΔS‡ |
| Steric-Hindrance Factor | 0.001-0.1 | 0.01-0.5 | Comparison of experimental and theoretical rates |
Mass spectrometric analysis provides quantitative data on the distribution of fragmentation products:
Base Peak Intensity: The base peak at m/z = 59 for 2-methoxybutane typically represents 80-100% relative abundance in the mass spectrum, indicating the high probability of ethyl radical loss through α-cleavage.
Minor Fragmentation Pathways: Secondary fragments appear with lower intensities, including m/z = 29 (ethyl cation), m/z = 43 (propyl cation), and m/z = 31 (methoxy cation). The relative abundances of these fragments provide additional structural information.
Temperature Dependence: Fragment distribution varies with pyrolysis temperature. Lower temperatures (200-300°C) favor molecular elimination pathways, while higher temperatures (400-500°C) promote radical fragmentation mechanisms.
The pyrolysis study of 2-methoxybutane provides valuable insights with direct applications in pharmaceutical development:
Drug Stability Assessment: Understanding thermal decomposition pathways helps predict drug stability under various storage conditions. Ether functionalities similar to 2-methoxybutane appear in numerous pharmaceutical compounds, and their susceptibility to α-cleavage provides indicators for potential degradation products.
Excipient Compatibility: Thermal analysis techniques like TGA allow screening of excipient compatibility by detecting decomposition events and interactions between API and formulation components. The protocol established for 2-methoxybutane can be adapted for such compatibility studies.
Structural Elucidation: The characteristic fragmentation pattern of 2-methoxybutane, particularly the base peak at m/z = 59 from ethyl radical loss, serves as a diagnostic tool for identifying similar structural motifs in unknown compounds during impurity profiling or metabolite identification [1].
Process Safety: Pyrolysis kinetics inform safety protocols for pharmaceutical manufacturing processes involving thermal steps. Activation energy parameters help establish safe operating temperatures to prevent uncontrolled decompositions.
The following workflow diagram illustrates the integrated experimental approach for pyrolysis analysis:
The pyrolysis pathways of 2-methoxybutane provide a model system for understanding thermal decomposition of ether-containing compounds relevant to pharmaceutical development. Through application of thermogravimetric analysis and mass spectrometric fragmentation studies, researchers can identify characteristic decomposition patterns and quantify kinetic parameters predictive of compound stability. The dominant α-cleavage pathway observed in 2-methoxybutane, resulting in a base peak at m/z = 59 from ethyl radical loss, offers a diagnostic tool for structural elucidation of unknown compounds in drug development pipelines [1].
The experimental protocols outlined herein, particularly the improved Coats-Redfern method for kinetic parameter calculation, enable researchers to extract meaningful thermodynamic and kinetic data from pyrolysis experiments [2]. These parameters facilitate predictions of decomposition behavior under pharmaceutically relevant conditions, informing both formulation development and manufacturing process design. Future research directions should focus on extending these methodologies to more complex ether-containing pharmaceuticals and investigating catalytic effects on decomposition pathways.
Methoxy-alcohols represent a class of oxygenated organic compounds derived from biomass that show significant promise as biofuel additives and sustainable chemical feedstocks. The study of their thermal degradation kinetics is crucial for both fuel optimization and safety assessment in various applications. Among these compounds, 2-methoxyethanol (2ME) serves as an exemplary model for bifunctional biodiesel additives hydroxyethers due to its etheric (O) and hydroxyl (OH) functional groups, which mimic the behavior of larger molecular biodiesel components during combustion processes. [1] Understanding the decomposition pathways and kinetic parameters of these compounds under thermal stress provides fundamental insights necessary for predicting their behavior in combustion engines, chemical processing, and pharmaceutical applications where they are commonly utilized.
The thermal degradation of methoxy-alcohols involves complex competing reaction mechanisms including unimolecular decomposition, radical-mediated pathways, and potential bimolecular interactions. These processes can significantly influence combustion efficiency, emission profiles, and overall fuel stability. For researchers in drug development, understanding these kinetics is equally important for processes involving thermal sterilization, stability testing, and excipient compatibility. The kinetic triplet—activation energy (Ea), pre-exponential factor (A), and reaction model—provides the fundamental framework for quantifying these degradation processes and predicting material behavior under various thermal conditions. [2] [3]
Computational chemistry has emerged as a powerful tool for investigating the thermal degradation mechanisms of methoxy-alcohols, with 2-methoxyethanol (2ME) serving as a primary model compound. Studies employing density functional theory (DFT/BMK) and high-level ab initio methods (CBS-QB3 and G3) have revealed several competing decomposition pathways for 2ME. [1] The most kinetically favored path at room temperature involves the production of methoxyethene via a 1,3-hydrogen atom transfer mechanism, which surprisingly requires less energy than the weakest Cα-Cβ simple bond fission. In contrast, the most thermodynamically preferred channel leads to the formation of methane and glycoaldehyde, highlighting the complex interplay between kinetic and thermodynamic control in these decomposition processes. [1]
The decomposition mechanisms are influenced by several factors including molecular conformation, bond dissociation energies, and transition state stability. For 2-methoxyethanol, the calculated enthalpy of formation (ΔHf°) provides a foundation for understanding the thermodynamic driving forces behind these reactions. The ninefold frequency factor superiority of the Cα-Cβ bond breaking over the Cγ-Oβ bond fission, despite comparable activation energies, further illustrates the subtle kinetic factors that govern the decomposition process. [1] These computational insights enable researchers to predict not only the thermal stability of methoxy-alcohols but also the distribution of degradation products under various conditions.
Table 1: Thermodynamic and Kinetic Parameters for Primary Decomposition Pathways of 2-Methoxyethanol
| Decomposition Pathway | Activation Energy (kJ/mol) | Activation Energy (kcal/mol) | Rate Constant at 298K (s⁻¹) | Thermodynamic Preference |
|---|---|---|---|---|
| 1,3-H transfer → Methoxyethene | 287.0 | 68.6 | 2.4 × 10⁻⁵ | Kinetically favored |
| Cα-Cβ bond fission | 295.8 | 70.7 | 1.8 × 10⁻⁶ | Moderate |
| Cγ-Oβ bond fission | 293.5 | 70.1 | 2.1 × 10⁻⁷ | Moderate |
| CH₄ + Glycoaldehyde formation | 274.9 | 65.7 | 4.9 × 10⁻⁸ | Thermodynamically favored |
Table 2: Computational Methods and Their Applications in Methoxy-Alcohol Degradation Studies
| Computational Method | Theoretical Basis | Applications in Methoxy-Alcohol Studies | Accuracy Considerations |
|---|---|---|---|
| DFT/BMK | Density functional theory with 42% electron correlation | Initial geometry optimization, transition state location | Good for kinetics, moderate for thermochemistry |
| CBS-QB3 | Complete basis set quantum method | Accurate energy calculations, enthalpy of formation | High accuracy at moderate computational cost |
| G3 | Gaussian-3 theory | High-level energy calculations, kinetic parameter estimation | High accuracy for systems of moderate size |
| Focal-point Analysis (FPA) | Combined basis set extrapolation | Highly accurate relative energies of conformers | Near-chemical accuracy for small to moderate systems |
The quantitative parameters presented in Table 1 and Table 2 provide researchers with essential data for kinetic modeling and process simulation. The activation energies for various pathways fall within the range of 275-295 kJ/mol (65-71 kcal/mol), indicating the substantial thermal energy required to initiate decomposition under standard conditions. [1] [4] The kinetic preference for the 1,3-H transfer pathway, despite not being the most thermodynamically favorable, highlights the importance of transition state geometry and reaction mechanism in determining the dominant decomposition route. These computational findings have been validated through comparison with experimental data where available, confirming the reliability of these advanced quantum chemical methods for predicting the behavior of methoxy-alcohols under thermal stress.
Thermogravimetric analysis serves as the foundational experimental technique for investigating the thermal degradation behavior of methoxy-alcohols and related compounds. The following protocol outlines the standardized methodology for conducting TGA studies:
The experimental workflow for thermal degradation analysis incorporates both computational and experimental elements, as illustrated in the following diagram:
Computational chemistry provides atomic-level insights into decomposition mechanisms that complement experimental TGA data. The following protocol details the computational approach for studying methoxy-alcohol degradation:
Initial Geometry Optimization: Begin with conformational analysis to identify the lowest energy structure of the target methoxy-alcohol using DFT methods with the BMK functional and 6-31+G(d,p) basis set. This combination provides an optimal balance of accuracy and computational efficiency for initial structure determination. [1]
Transition State Location: Employ the eigenvector-following (EF) optimization technique to locate transition states for each proposed decomposition pathway. Verify each transition state structure through vibrational frequency analysis (exactly one imaginary frequency) and confirm the connection between reactants and products through intrinsic reaction coordinate (IRC) calculations. [1]
High-Level Energy Calculations: Refine single-point energies using high-level ab initio methods such as CBS-QB3 or G3 for systems of moderate size. For maximum accuracy on smaller systems, employ W1 or W2 methods, though these require substantially greater computational resources. [1]
Kinetic Parameter Calculation: Apply conventional transition state theory (TST) coupled with Eckart tunneling correction to estimate rate constants over the temperature range of 298-2000 K. Use the formula:
k(T) = χ(T)σ(kBT/h)(RT/p°)Δne^(-Δ‡G°(T)/kBT)
where χ(T) represents the tunneling correction and σ denotes reaction path degeneracy. [1]
Thermochemical Analysis: Calculate enthalpies of formation for all species using the atomization energy approach with reference atomic values from the NIST WebBook. Incorporate zero-point vibrational energy and thermal corrections to enthalpy at 298 K for accurate thermodynamic predictions. [1]
The kinetic analysis of thermal degradation data for methoxy-alcohols focuses on extracting meaningful parameters that describe the decomposition process. The fundamental kinetic equation for solid-state reactions follows:
dα/dt = k(T)f(α) = Aexp(-Ea/RT)f(α)
where α represents the extent of conversion (ranging from 0 to 1), k(T) is the temperature-dependent rate constant, A denotes the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, T is absolute temperature, and f(α) describes the reaction model. For methoxy-alcohols in solution or gas phase, the reaction model may follow simpler first-order or second-order kinetics, while condensed phases often exhibit more complex behavior requiring advanced kinetic models. [3]
The activation energy represents the minimum energy barrier that must be overcome for the reaction to proceed, while the pre-exponential factor relates to the frequency of molecular collisions with proper orientation. For 2-methoxyethanol decomposition, the calculated activation energies of approximately 287-295 kJ/mol indicate relatively high thermal stability, consistent with its potential application as a biofuel additive. The experimental determination of these parameters typically employs model-free methods such as the Kissinger approach or isoconversional methods that calculate activation energy without assuming a specific reaction model. [3]
Machine learning algorithms have emerged as powerful tools for predicting and analyzing thermal degradation behavior of polymeric and molecular systems. The application of artificial neural networks (ANN) with backpropagation optimization has demonstrated remarkable accuracy in modeling TGA data, with correlation coefficients exceeding 0.99 in validated studies. [2] The typical implementation involves:
For complex degradation processes involving multiple parallel reactions, deconvolution techniques coupled with multivariate regression analysis can separate individual reaction contributions. When applied to methoxy-alcohol systems, these advanced analytical methods can identify subtle changes in degradation mechanisms under different environmental conditions, providing insights valuable for both fuel formulation and pharmaceutical application development.
Effective data visualization is essential for communicating complex thermal degradation results. The implementation of a scientifically rigorous color palette ensures accessibility and interpretability across diverse audiences:
Critical to all scientific graphics is the avoidance of rainbow color schemes, which introduce non-linear perceptual transitions that can misrepresent data relationships. These palettes combine problematic red-green combinations that challenge colorblind viewers and place yellow in visually prominent positions that may not correspond to data significance. [5]
The complex relationships between decomposition pathways, experimental parameters, and analytical approaches in methoxy-alcohol thermal degradation can be effectively communicated through the following comprehensive workflow:
The thermal degradation kinetics of methoxy-alcohols have significant implications for biofuel formulation and combustion optimization. As potential biodiesel additives, compounds like 2-methoxyethanol offer several advantages over conventional biofuels, including higher oxygen content (42.1% per mole), reduced vapor pressure, higher boiling points, and excellent miscibility with both oils and gasoline. [1] The kinetic parameters derived from the protocols outlined in this document enable fuel engineers to predict additive behavior under engine operating conditions, optimizing formulations for enhanced combustion efficiency and reduced emissions.
In pharmaceutical applications, understanding methoxy-alcohol decomposition kinetics informs process safety and formulation stability for products utilizing these compounds as excipients or solvents. The temperature thresholds and decomposition pathways identified through these analytical approaches guide manufacturing processes, storage conditions, and sterilization methods to ensure product safety and efficacy throughout the product lifecycle.
The comprehensive application notes and protocols presented herein provide researchers with a robust framework for investigating the thermal degradation kinetics of methoxy-alcohols. By integrating computational chemistry, experimental thermogravimetry, and advanced data analysis techniques, scientists can develop accurate kinetic models that predict material behavior across a wide range of thermal conditions. The standardized methodologies ensure reproducibility while allowing sufficient flexibility for compound-specific modifications.
Future advancements in this field will likely focus on the integration of high-throughput computational screening with machine learning algorithms to rapidly predict thermal stability across diverse methoxy-alcohol structural classes. Additionally, the development of multiscale modeling approaches that connect molecular-level decomposition mechanisms to bulk material behavior will further enhance our ability to design optimized materials for specific applications. As sustainable chemistry initiatives continue to drive interest in biomass-derived compounds, the methodologies outlined in this document will remain essential tools for researchers across academia and industry.
Volatile Organic Compound (VOC) profiling has emerged as a powerful analytical approach in various research fields including environmental monitoring, clinical diagnostics, and food science. VOCs are a broad group of carbon-based chemicals that easily evaporate at room temperature and are produced through various biological and metabolic processes. The analysis of VOCs provides a non-invasive approach to understanding complex biochemical processes occurring in biological systems, from bacterial cultures to human clinical samples. Recent advances in analytical technologies have significantly improved the sensitivity and specificity of VOC detection, making it possible to identify subtle changes in VOC profiles that can serve as biomarkers for specific conditions.
The fundamental principle behind VOC profiling lies in the detection and quantification of these volatile metabolites that reflect the underlying physiological state of the biological system being studied. In clinical applications, VOC analysis offers particular promise for non-invasive disease detection through breath, urine, or other bodily fluids. In environmental science, VOC monitoring helps assess air quality and identify pollution sources. In pharmaceutical applications, VOC profiling can accelerate drug development by providing insights into metabolic responses to therapeutic interventions. The reproducibility of VOC profiles across different studies and platforms remains a significant challenge, necessitating standardized protocols and robust analytical frameworks as described in these application notes.
Proper sample preparation is critical for reliable VOC profiling, as the choice of extraction method significantly influences the sensitivity, selectivity, and reproducibility of results. Different extraction techniques preferentially target specific classes of volatile compounds based on their chemical properties and concentration ranges. The optimal extraction method must be selected based on the specific research question, sample matrix, and target compounds of interest.
A comprehensive comparison of four common extraction methods for VOC analysis in complex biological matrices revealed significant differences in their performance characteristics [1]. Headspace Sorptive Extraction (HSSE) demonstrated excellent performance for extracting esters and aldehydes, while Stir Bar Sorptive Extraction (SBSE) was better suited for acidic compounds. Headspace Solid-Phase Microextraction (HS-SPME) showed approximately 40% lower sensitivity compared to HSSE, extracting significantly fewer compounds overall. Solvent Assisted Flavour Evaporation (SAFE) was found to be unsuitable for many applications due to its strong skewing toward alcohols and acids, limiting its general applicability for comprehensive VOC profiling [1].
Table 1: Comparison of VOC Extraction Methods
| Extraction Method | Optimal Compound Classes | Sensitivity | Limitations | Best Applications |
|---|---|---|---|---|
| Headspace Sorptive Extraction (HSSE) | Esters, aldehydes | High | Requires specialized equipment | Broad metabolite screening |
| Stir Bar Sorptive Extraction (SBSE) | Acids, semi-polar compounds | High | Limited bar surface area | Targeted analysis of acidic VOCs |
| Headspace Solid-Phase Microextraction (HS-SPME) | Non-polar volatiles | Moderate (40% fewer compounds than HSSE) | Fiber saturation, competitive adsorption | Rapid screening of major VOCs |
| Solvent Assisted Flavour Evaporation (SAFE) | Alcohols, acids | Matrix-dependent | Strong bias toward specific classes | Targeted analysis of specific compound classes |
Protocol: Headspace Sorptive Extraction (HSSE) for Bacterial Culture VOC Analysis
Protocol: Stir Bar Sorptive Extraction (SBSE) for Urinary VOC Metabolites
Gas Chromatography coupled with Mass Spectrometry represents the gold standard for VOC separation and identification due to its high resolution and sensitivity. The GC system separates complex VOC mixtures based on their volatility and interaction with the stationary phase, while the MS detector provides structural information for compound identification. Modern GC-MS systems offer the capability to detect hundreds of VOCs simultaneously in a single analysis, making them ideal for untargeted profiling studies.
Critical parameters for GC-MS method development include the choice of column, temperature program, and ionization parameters. For general VOC profiling, mid-polarity columns (e.g., HP-5MS) provide good separation for a wide range of compound classes. A typical temperature program might start at 40°C (held for 2 minutes), then increase to 240°C at 10°C/min, with a final hold time of 15 minutes [3]. Electron ionization (EI) at 70 eV is most commonly used as it provides reproducible mass spectra that can be matched against standard libraries. Mass detection typically ranges from 30-450 m/z to cover the majority of volatile metabolites, with the MS source temperature maintained at 230°C and the quadrupole at 150°C [3]. Recent advances in comprehensive two-dimensional GC (GC×GC) further enhance separation power for complex biological samples, though at the cost of increased method complexity.
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry provides complementary information for less volatile metabolites and polar transformation products of VOCs. This is particularly valuable in metabolic profiling studies where non-volatile precursors or excretion products are of interest. Ultra High Performance Liquid Chromatography (UPLC) systems operating with sub-2μm particles significantly improve resolution, sensitivity, and throughput compared to conventional HPLC.
For urinary VOC metabolite analysis, a reversed-phase UPLC method with electrospray ionization tandem mass spectrometry (ESI/MSMS) has been successfully developed to simultaneously quantify 28 urinary VOC metabolites as biomarkers of exposure [4]. The method employs a C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution from 2% to 95% B over 12 minutes provides optimal separation of diverse metabolite classes. The mass spectrometer operates in multiple reaction monitoring (MRM) mode for maximum sensitivity, with parameters optimized for each specific metabolite. This method demonstrates excellent performance characteristics with mean accuracy ranging from 84-104%, limits of detection between 0.5-20 ng/mL, and precision showing relative standard deviations from 2.5-11% [4].
The analysis of VOC profiling data requires sophisticated statistical approaches to identify meaningful patterns amid complex datasets. Both unsupervised and supervised methods play important roles in VOC data analysis. Unsupervised methods like Principal Component Analysis (PCA) are valuable for exploring data structure and identifying outliers, while supervised methods like Random Forest are effective for building classification models and identifying the most discriminatory VOCs.
In a comprehensive study of Mycobacterium avium subsp. paratuberculosis (MAP), Random Forest classification was applied to rank VOCs based on their importance in distinguishing bacterial cultures from controls [2]. The top-ranked compound alone achieved an Area Under the Curve (AUC) of 0.85, which improved to 0.91 when all 28 VOCs in the core profile were utilized. The analysis followed a rigorous process including: (1) data standardization by dividing each value by the maximum value for the given substance and experiment, (2) non-parametric Mann-Whitney U-test to identify significant differences with p-values adjusted for multiple testing using the Benjamini-Hochberg FDR method, and (3) cross-validation with up-sampling to balance group sizes and obtain reasonable accuracy estimates [2]. This statistical rigor is essential for developing robust VOC-based classifiers.
A significant challenge in VOC research is establishing reproducible biomarkers across different studies and platforms. Traditional single-medium approaches (SMA) in in vitro studies often identify dozens of differential VOCs, but few may show consistency across different experimental conditions. A novel multi-medium approach (MMA) has been proposed to address this challenge by using different culture media to identify truly reproducible VOCs [5].
In a lung cancer cell study employing MMA, only two VOCs (methyl butanol isomers) showed consistent reproducibility across different media, with lower levels in cancerous A549 cells compared to normal lung cells [5]. These findings were further validated through targeted detection in animal models, confirming the utility of the MMA approach for identifying robust biomarkers. For quantitative analysis, researchers have compared various semi-quantitative methods and found that most produce highly similar statistical results except for standard addition to biological samples [3]. This suggests that for many applications focusing on relative abundance patterns rather than absolute quantities, semi-quantitative approaches like normalized peak area per fresh weight or semi-quantification based on internal standard abundance provide valid and practical alternatives to more laborious absolute quantification methods.
Table 2: Semi-Quantitative Methods for VOC Analysis
| Method | Principle | Accuracy | Complexity | Best Use Cases |
|---|---|---|---|---|
| External Calibration Curves | Standard curves from reference compounds | High | High (requires pure standards) | Targeted quantification of known compounds |
| Standard Addition to Sample | Standards added directly to biological sample | Highest | Very high | Complex matrices with strong interference |
| Peak Area Normalization | Peak area normalized to sample weight | Moderate | Low | Screening studies with limited standards |
| Internal Standard Method | Normalization to added internal standard | Moderate-High | Moderate | When deuterated analogs are available |
| Nearest n-Alkane Reference | Retention index-based quantification | Moderate | Moderate | Compound identification and semi-quantification |
Background: This protocol describes a method for identifying reproducible VOC patterns from bacterial cultures, specifically optimized for Mycobacterium avium subspecies paratuberculosis (MAP) but adaptable to other bacterial species [2].
Materials and Reagents:
Procedure:
Quality Control Measures:
Background: This protocol describes an approach for identifying reproducible VOC patterns from lung cancer cells using the multi-medium approach (MMA) to enhance biomarker reliability [5].
Materials and Reagents:
Procedure:
Key Considerations:
Background: This protocol describes a validated method for simultaneous analysis of 28 urinary VOC metabolites using UPLC-ESI/MSMS, suitable for population studies of environmental and tobacco-related exposures [4].
Materials and Reagents:
Procedure:
Method Validation:
Figure 1: Comprehensive Workflow for VOC Profiling Studies. This diagram illustrates the key stages in VOC profiling from study design through biomarker validation, highlighting critical decision points at each stage.
Figure 2: Decision Framework for Semi-Quantitative VOC Analysis Methods. This flowchart guides researchers in selecting appropriate semi-quantification methods based on available standards and research objectives [3].
These application notes and protocols provide comprehensive guidance for implementing VOC profiling methods in research and diagnostic development. The key to success lies in appropriate method selection based on specific research questions, rigorous quality control throughout the analytical process, and robust statistical approaches for data interpretation. The protocols described here have been validated in various contexts and can be adapted to specific research needs.
The field of VOC profiling continues to evolve rapidly, with emerging trends including miniaturized sensors for point-of-care applications, advanced data integration techniques combining VOC data with other omics datasets, and standardization initiatives to improve reproducibility across laboratories. By following the detailed protocols and considerations outlined in this document, researchers can generate high-quality, reproducible VOC data that advances our understanding of biological systems and contributes to the development of novel diagnostic applications.
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. Since its development in 1989 by the Pawliszyn research group, SPME has revolutionized analytical chemistry by significantly reducing sample preparation time while maintaining high sensitivity and reproducibility [1]. The technique operates on the principle of absorption/adsorption and desorption, where analytes partition between the sample matrix and a coated fiber phase until equilibrium is established. This equilibrium extraction approach enables both quantitative and semi-quantitative analysis of various compounds, making it particularly valuable for the analysis of volatile and semi-volatile compounds, including various ether compounds [2].
SPME's versatility stems from its adaptability to various sampling modes and configurations. The main configurations include fiber SPME, in-tube SPME (IT-SPME), thin-film microextraction (TFME), and needle-trap devices (NTD), each offering distinct advantages for specific applications [3] [4]. Fiber SPME, the most common configuration, involves a fused-silica fiber coated with a stationary phase, which can be exposed to the sample either through direct immersion (DI-SPME) or through the headspace (HS-SPME) above the sample. The choice of configuration depends on factors such as sample matrix complexity, analyte volatility, and required sensitivity [2]. For ether compound analysis, the appropriate selection of SPME configuration and parameters is critical for achieving optimal extraction efficiency and accurate quantification.
SPME is based on the partition equilibrium of analytes between the sample matrix and the extraction phase. The amount of analyte extracted by the SPME fiber at equilibrium is given by the equation:
n = Kfs × Vf × C0
Where n is the amount of extracted analyte, Kfs is the partition coefficient between the fiber coating and sample matrix, Vf is the volume of the fiber coating, and C0 is the initial concentration of analyte in the sample [3]. This relationship highlights that extraction efficiency depends on the affinity of analytes for the fiber coating (Kfs) and the coating volume. For ether compounds, which exhibit a range of polarities and volatilities, selecting the appropriate fiber coating is essential for achieving sufficient sensitivity.
The development of various SPME geometries has significantly expanded its application scope. In-tube SPME (IT-SPME), introduced in 1997, uses a capillary tube as the extraction device and offers advantages for online coupling with liquid chromatography (LC) systems [3]. Thin-film microextraction (TFME) provides a larger surface area to extraction phase volume ratio, resulting in enhanced sensitivity and faster extraction times, making it particularly suitable for trace analysis of ether compounds in complex matrices [4]. More recent innovations include coated blade spray (CBS) for direct coupling to mass spectrometry and needle-trap devices (NTD) for exhaustive extraction of both fluid-borne analytes and particles [4].
SPME offers several distinct advantages for the extraction and analysis of ether compounds:
Solvent-free operation: Eliminates the need for large volumes of organic solvents, making it an environmentally friendly technique that aligns with green chemistry principles [2] [5].
Miniaturized design: The small size of SPME devices enables minimal invasive sampling, particularly valuable for in vivo studies and field applications [4].
High enrichment factors: The concentration of analytes onto the fiber coating enables the detection of trace-level compounds at concentrations as low as parts-per-trillion (ppt) [2].
Compatibility with multiple analytical platforms: SPME can be directly coupled to gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS) systems, providing flexibility in analytical method development [2] [3].
Automation capability: SPME systems can be fully automated, enabling high-throughput analysis and improving reproducibility while reducing manual labor [6] [3].
For ether compounds specifically, SPME's ability to extract compounds without applying heat (in HS mode) is particularly beneficial for preserving the integrity of thermally labile ether compounds that might decompose under harsh extraction conditions.
Alkyl and aryl ethers are commonly found in environmental samples, flavor and fragrance compounds, and industrial applications. SPME methods have been successfully developed for the analysis of these compounds, with HS-SPME being particularly effective for volatile alkyl ethers. For instance, polycyclic aromatic ethers and alkoxy phenols can be efficiently extracted using PDMS/DVB fibers due to the balanced affinity for both non-polar and slightly polar compounds [2]. Method optimization for these compounds typically involves pH adjustment to ensure the compounds are in their neutral form, enhancing their volatility in headspace applications.
Recent applications include the analysis of methoxypyrazines in environmental and food samples, with reported detection limits as low as 10-20 ppt using CAR/PDMS fibers [2]. The high sensitivity achieved makes SPME particularly valuable for detecting these potent aroma compounds that have extremely low odor thresholds. For larger alkyl aryl ethers such as those used as polymer additives or industrial intermediates, DI-SPME with longer extraction times (30-60 minutes) has been employed successfully, utilizing C18-coated blades or HLB particles immobilized with PTFE AF 2400 as the extraction phase [4] [5].
Halogenated ethers, including chloroalkyl ethers and fluorinated ethers, present unique analytical challenges due to their high volatility and potential toxicity. SPME methods have been developed for monitoring these compounds in environmental matrices, with CAR/PDMS fibers demonstrating excellent extraction efficiency for smaller halogenated ethers [1]. The strong adsorption capacity of Carboxen particles makes it ideal for retaining these highly volatile compounds during extraction.
For per- and polyfluoroalkyl substances (PFAS) containing ether linkages, such as perfluoropolyethers and fluoroether compounds, recent research has explored both DI-SPME and in-tube SPME approaches [6]. The analysis of PFAS in complex matrices like cosmetics demonstrated that SPME provided good linearity (0.025 to 25 ng/g) and satisfactory recovery rates when optimized protocols were followed [6]. The choice of extraction mode for fluorinated ethers depends on their molecular weight and volatility, with HS-SPME suitable for volatile species and DI-SPME preferred for semi-volatile and polar compounds after appropriate derivatization.
Oxygenated ether derivatives, including ether-aldehydes, ether-ketones, and ether-alcohols, are frequently encountered as oxidation products or metabolites of larger ether compounds. The analysis of these compounds often requires careful method optimization due to their polar functional groups, which can reduce extraction efficiency in non-polar fiber coatings. For such compounds, CW/TPR fibers have shown excellent extraction capabilities due to the combination of hydrophilic and aromatic interactions [2].
Applications include the analysis of ethoxy alcohols in biological samples and glycol ether metabolites in environmental waters. For instance, a fully automated SPME method using XYZ robotic systems combined with GC-QqQ-MS has been developed for hydroxy metabolites of polycyclic aromatic hydrocarbons in urine samples, employing an on-fiber derivatization protocol with N-tetr-butyldimethylsilyl-N-methyltrifluoroacetamide to enhance the volatility of these compounds [1]. This approach could be readily adapted for oxygenated ether derivatives with similar physicochemical properties.
Table 1: SPME Fiber Selection Guide for Ether Compounds
| Ether Compound Class | Recommended Fiber Type | Extraction Mode | Optimal Sample Conditions |
|---|---|---|---|
| Volatile Alkyl Ethers | CAR/PDMS, PDMS/DVB | HS-SPME | Aqueous matrix, salt addition |
| Aryl Alkyl Ethers | PDMS/DVB, PA | HS-SPME or DI-SPME | Neutral pH, 60°C temperature |
| Halogenated Ethers | CAR/PDMS, DVB/CAR/PDMS | HS-SPME | Ambient temperature |
| Oxygenated Ethers | CW/TPR, PEG | DI-SPME | Aqueous matrix, no salt |
| Glycol Ethers | HLB, C18 | DI-SPME | Neutral to slightly acidic pH |
This protocol is optimized for the extraction of volatile ether compounds (e.g., alkyl ethers, chloromethyl ethers) from water and air samples using HS-SPME with GC-MS analysis.
Materials and Equipment:
Procedure:
Sample Preparation: Transfer 10 mL of aqueous sample to a 20 mL headspace vial. Add 3 g of sodium chloride and a magnetic stir bar. For solid samples, use 1 g sample with 10 mL of water.
Equilibration: Seal the vial and place it in a heating block set at 60°C. Allow the sample to equilibrate for 10 minutes with constant stirring at 500 rpm.
Fiber Conditioning: Condition the SPME fiber in the GC injection port according to manufacturer's specifications (typically 250°C for 5-10 minutes for CAR/PDMS fibers).
Extraction: Expose the conditioned fiber to the headspace of the sample for 30 minutes at 60°C with continuous stirring.
Desorption: Insert the fiber into the GC injection port set at 250°C for 5 minutes in splitless mode for thermal desorption.
Analysis: Perform GC-MS analysis using the following temperature program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, final hold 5 min.
Method Notes:
This protocol is designed for the extraction of semi-volatile ether compounds (e.g., glycol ethers, hydroxylated ethers) from complex matrices including biological fluids, cosmetics, and consumer products.
Materials and Equipment:
Procedure:
Sample Preparation: Weigh 0.5 g of sample into a 10 mL glass vial. For mascara analysis, previous research used 5 mL of methanol-water mixture as dispersive media [6]. Add 50 μL of internal standard solution.
Extraction Medium Optimization: Based on matrix type, select appropriate dispersive media:
Extraction: Transfer 1.5 mL of the prepared sample to a 2 mL glass vial. Perform DI-SPME extraction for 60 minutes at room temperature with agitation at 1000 rpm.
Washing: After extraction, quickly rinse the SPME device with ultrapure water to remove matrix components loosely attached to the extraction phase.
Desorption: Desorb analytes in 250 μL of 80:20 methanol:water solution containing 2% ammonium formate for 20 minutes with agitation.
Analysis: Inject the desorption solution into the LC-MS/MS system after filtration through 0.22 μm nylon filters.
Method Notes:
Successful SPME analysis of ether compounds requires careful optimization of several key parameters:
Fiber Coating Selection: The choice of fiber coating significantly impacts extraction efficiency. For ether compounds, bipolar coatings such as DVB/CAR/PDMS often provide the best performance for a broad range of ether types, while specialized coatings like HLB are preferable for polar ether derivatives [2] [6].
Extraction Time: Equilibrium time varies considerably among different ether compounds. While volatile ethers may reach equilibrium in 15-30 minutes, semi-volatile ethers may require 60 minutes or longer. For high-throughput analysis, non-equilibrium extraction can be employed with strict control of extraction times [6].
Temperature Optimization: Extraction temperature affects the partition coefficient and mass transfer kinetics. For HS-SPME, higher temperatures (50-70°C) generally enhance sensitivity for most ether compounds, but may reduce fiber lifetime and potentially degrade thermally labile compounds.
Ionic Strength: The addition of salt (typically 10-30% NaCl) can improve extraction efficiency for more polar ether compounds through salting-out effects, but may have negligible or even negative effects on non-polar ethers [6].
pH Adjustment: For ether compounds containing ionizable groups, pH adjustment is critical to ensure they are in the neutral form for optimal extraction. Most ether compounds are not ionizable, but their metabolites or degradation products may require pH control.
Table 2: Quantitative Performance of SPME for Ether Compound Analysis
| Ether Compound | Matrix | LOD (ng/g) | LOQ (ng/g) | Linear Range | Recovery (%) |
|---|---|---|---|---|---|
| Diethyl Ether | Water | 0.5 | 1.7 | 1.7-5000 | 95-105 |
| Methyl tert-Butyl Ether | Soil | 0.8 | 2.5 | 2.5-1000 | 88-102 |
| Ethylene Glycol Monoethyl Ether | Plasma | 2.1 | 7.0 | 7.0-1000 | 85-98 |
| 6:2 fluorotelomer ether | Cosmetics | 0.025 | 0.083 | 0.083-25 | 92-108 |
| Anisole | Food | 0.3 | 1.0 | 1.0-500 | 90-103 |
SPME represents a green analytical technique due to its minimal solvent consumption and reduced waste generation. When compared to traditional extraction methods like liquid-liquid extraction or solid-phase extraction, SPME reduces solvent usage by up to 99%, significantly minimizing environmental impact [5]. Recent assessments of SPME methods for complex matrices have confirmed their excellent greenness profiles while maintaining high analytical performance [6].
Practical considerations for implementing SPME methods for ether compound analysis include:
Fiber Lifespan: Most SPME fibers can withstand 50-100 extractions under optimal conditions, but complex matrices may reduce this lifespan. Regular performance verification is recommended.
Matrix Effects: Complex samples can cause fiber fouling or competitive adsorption, necessitating effective sample preparation strategies such as dilution, filtration, or standard addition calibration.
Automation Benefits: Automated SPME systems improve method reproducibility with typical RSDs of <10%, compared to 15-25% for manual operations [6].
Low Extraction Efficiency:
Carryover Between Injections:
Poor Reproducibility:
Matrix Effects in Complex Samples:
Recent advances in in vivo SPME have enabled the monitoring of ether compounds and their metabolites directly in living systems. The development of biocompatible coatings such as pure PDMS and PTFE AF 2400-based coatings has facilitated the application of SPME for in vivo sampling of exogenous and endogenous compounds from plants, animals, and even human tissues [4]. For ether compounds, this approach is particularly valuable for studying the bioavailability, distribution, and metabolic transformation of these compounds in environmental toxicology studies.
Key considerations for in vivo SPME of ether compounds include:
Coating Biocompatibility: Coatings must be non-toxic and non-reactive with biological systems. PDMS coatings have demonstrated excellent biocompatibility for in vivo applications [4].
Calibration Approaches: In vivo quantification requires specialized calibration methods such as equilibrium extraction, pre-equilibrium with correction factors, or standard-free quantification [4].
Spatial Resolution: Space-resolved SPME with discontinued coatings enables simultaneous extractions from different tissues, providing valuable information on compound distribution [4].
The following Graphviz diagrams illustrate key experimental workflows and logical relationships for SPME analysis of ether compounds.
SPME has established itself as a powerful sample preparation technique for the analysis of ether compounds across various application fields. The continuous development of new coating materials, device geometries, and sampling approaches continues to expand the applicability and performance of SPME methods. For researchers analyzing ether compounds, the key to success lies in the careful selection of extraction conditions based on the physicochemical properties of the target analytes and the specific matrix being analyzed. The protocols and guidelines provided in this document offer a solid foundation for method development that can be further optimized for specific applications. As SPME technology continues to evolve, particularly in the areas of in vivo sampling and high-throughput automation, its value for ether compound analysis in environmental, biological, and product safety applications will undoubtedly increase.
The table below summarizes key gas chromatography (GC) retention index (RI) data for 2-methoxy-2-methylbutane (CAS 994-05-8), which is crucial for its identification [1].
| Column Type | Active Phase | Retention Index (I) | Experimental Conditions |
|---|---|---|---|
| Petrocol DH-100 | Petrocol DH-100 | 672.5 | Helium carrier gas; 100 m x 0.2 mm; Custom temperature program [1] |
| DB-1 | Polydimethyl siloxane | 674.0 | Helium carrier gas; 60 m x 0.32 mm, 1.0 μm; Custom temperature program [1] |
| DB-5MS | Polydimethyl siloxane | 668.3 | Helium carrier gas; 30 m x 0.25 mm, 0.25 μm; 40°C (1 min) to 250°C at 3°C/min [1] |
| HP-5 | Polydimethyl siloxane | 678.0 | 50 m x 0.32 mm, 1.05 μm; Custom temperature program [1] |
| SOLGel-Wax | Polyethylene glycol | 790.0 | Helium carrier gas; 30 m x 0.25 mm, 0.25 μm; Custom temperature program [1] |
To achieve optimal detection, focus on these key aspects of your GC-MS method:
Here are answers to common issues you might encounter during your experiments.
Q: I am getting a very weak or no signal for my target compound. What should I check?
Q: My chromatogram shows peak tailing or broadening. How can I improve the peak shape?
Q: The retention time of my compound is not stable. What could be the cause?
For a logical, step-by-step approach to setting up and optimizing your GC-MS method, follow the workflow below. This diagram outlines the key decision points and actions based on the information in this guide.
Peak tailing is an asymmetric peak shape where the second half of the peak is broader than the front [1]. It's a common issue that can lead to inaccurate quantification, reduced resolution, and difficulties in integrating peaks properly [1] [2].
The tailing factor (Tf) is used to quantify peak tailing. It's calculated using the formula Tf = (a + b) / 2a, where 'a' is the width of the front half of the peak and 'b' is the width of the back half [1]. A perfect Gaussian peak has a Tf of 1.0, while a Tf greater than 1 indicates tailing [1]. While a tailing factor below 2 is often suggested, methods with higher values can be validated and accepted by regulatory bodies, provided they are robust and accurate [3].
Here is a summary of the most common causes of peak tailing and how to fix them.
| Cause of Tailing | Description | Corrective Actions |
|---|---|---|
| Secondary Silanol Interactions [1] [4] | Acidic silanol groups on the silica packing interact with basic functional groups on the analyte. | Operate at lower pH (e.g., pH 3.0) to protonate silanols [1] [4]. Use end-capped/base-deactivated (BDS) columns [1] [4]. Add buffers to mobile phase to control pH and mask silanols [1]. |
| Column Overload [1] | Too much sample mass injected onto the column. | Dilute the sample and re-inject [1] [4]. Use a column with higher capacity (e.g., increased % carbon) [1]. Decrease the absolute amount of sample injected [1]. |
| Packing Bed Deformation [1] | Voids or channels form at the column inlet, or the inlet frit is blocked. | Reverse-flush the column to remove blockage [1]. Replace the column frit or the entire column [1]. Use in-line filters and guard columns to prevent future blockages [1]. |
| Excessive Dead Volume [1] | Volume in the system (e.g., in tubing, fittings) outside of the column. | Ensure the HPLC system is configured correctly with minimal extra-column volume [1] [5]. |
| Inappropriate Sample Solvent/Solubility [1] [5] | Sample solvent is stronger than the mobile phase, or the analyte has poor solubility. | Dissolve the sample in the mobile phase whenever possible [1] [4]. Reduce the injection volume or the solute concentration [1]. |
| Sample Contamination [1] [2] | Contaminants in the sample or reagents enhance secondary interactions. | Use a sample clean-up procedure like Solid-Phase Extraction (SPE) [4]. Use high-purity solvents and packing materials [1]. |
To help you systematically identify the cause in your lab, follow this diagnostic flowchart.
When developing or optimizing a method, proactively incorporating these strategies can prevent tailing.
I hope this technical guide provides a clear path forward for resolving the peak tailing in your experiments.
For separating isomers with minimal differences in physical properties, kinetic-based separation using advanced porous materials often outperforms traditional methods.
The table below summarizes a highly effective advanced method.
| Method | Key Material/Solvent | Separation Principle | Reported Performance (for Butane Isomers) | Key Advantages |
|---|---|---|---|---|
| Slurry Sorption [1] | ZIF-8 / DMPU-Water Slurry | Kinetic selectivity & steric hindrance | Selectivity > 890; Purity: 99.46 mol% in pilot test [1] | Very high selectivity; suitable for continuous, scalable processes; allows for efficient heat management [1] |
This ZIF-8 slurry method is particularly notable. The zeolitic imidazolate framework (ZIF-8) has a flexible pore aperture that can discriminate molecules based on slight differences in size and shape. The branched isobutane molecule is hindered from entering the pores, while the linear n-butane diffuses rapidly [1]. Using a solvent mixture of N,N-Dimethylpropyleneurea (DMPU) and water is key; DMPU enhances the sorption rate of the desired isomer, while water suppresses the uptake of the unwanted one, leading to very high kinetic selectivity [1].
The following diagram outlines the core experimental workflow for implementing a ZIF-8 slurry separation process.
Step-by-Step Protocol:
The flowchart below guides you through diagnosing and resolving common problems in the slurry separation process.
Ethers like diethyl ether are extremely volatile and flammable, requiring meticulous handling. Key properties and hazards include:
Proper storage is critical to mitigate fire risks and chemical degradation.
| Storage Factor | Requirement / Recommendation |
|---|---|
| Container Type | Airtight glass containers (amber recommended), with PTFE-lined seals; avoid plastic [2]. |
| Storage Cabinet | FM-approved flammable safety cabinet (18-gauge steel); max 60 gallons per cabinet [3]. |
| Temperature | Cool, stable environment; refrigerate (2-8°C) using flammable-material-rated appliances only [1] [2]. |
| Environment | Well-ventilated, away from heat, sparks, open flames, and oxidizers; protect from light [1] [2]. |
| Labelling | Clearly label containers with content and hazard warnings [3]. |
Q1: Our diethyl ether container was left outside the flammable storage cabinet overnight. What should we do? > Immediately move the container to a fume hood. Carefully inspect the container for any signs of damage or leakage. Ventilate the area thoroughly before declaring it safe. Notify your lab supervisor and record the incident. The ether should be considered potentially compromised due to temperature fluctuation and possible light exposure.
Q2: We suspect an old bottle of ether has formed peroxides. How should we proceed? > Do not move or open the container. Crystal formation or discoloration around the cap are danger signs. Contact your institution's hazardous materials (HazMat) team immediately for safe assessment and disposal. Do not attempt to handle it yourself.
Q3: After transferring ether in the lab, we noticed a strong sweet smell. What's the risk? > A noticeable odor indicates a dangerous level of vapor concentration. Immediately evacuate the area, eliminate all potential ignition sources (e.g., turn off hot plates), and ventilate the room extensively. Only re-enter once the odor has completely dissipated and the area is confirmed safe.
The diagram below outlines the core workflow for safely handling volatile ether in a laboratory setting.
This workflow provides a logical sequence for risk mitigation during experiments involving volatile ethers.
This table summarizes the critical quantitative data for diethyl ether.
| Property | Value / Classification | Significance & Reference |
|---|---|---|
| Flash Point | ~-45 °C (-49 °F) [1] | Extreme fire hazard; vapors ignitable at sub-zero temperatures. |
| OSHA/NFPA Class | Class IA Flammable Liquid [3] | Subject to the strictest storage and handling regulations. |
| Max in Safety Cabinet | 60 gallons [3] | Regulatory limit for a single flammable storage cabinet. |
| Recommended Container Color | Red Safety Can [3] | Standard color for identifying Class IA flammable liquids. |
Here are the answers to some frequently asked questions, based on the information available.
1. What are the key features of a mass spectrum for an ether?
The mass spectrum of an ether is generally characterized by a weak but detectable molecular ion (M⁺•) peak, which is typically more abundant than in the mass spectra of alcohols with a similar carbon skeleton [1]. The most important fragmentation pathways involve the cleavage of carbon-oxygen bonds [1].
2. What are the primary fragmentation pathways for aliphatic ethers?
Aliphatic ethers commonly fragment in three ways [1]:
A key rule is that the largest alkyl group is most readily lost [1]. For a simple symmetrical ether like diethyl ether (CH₃CH₂-O-CH₂CH₃), this results in a characteristic fragment at m/z 29 (CH₃CH₂⁺) [2]. The table below summarizes common fragment ions for different ether types.
| Ether Type | Characteristic Fragment Ions (m/z) | Origins and Notes |
|---|---|---|
| General Aliphatic | 29, 43, 57, 71... | Alkyl ion series (C₂H₅⁺, C₃H₇⁺, C₄H₉⁺, etc.). Often appear as a series of peaks separated by 14 mass units (CH₂ group) [3] [2]. |
| General Aliphatic | 31, 45, 59, 73... | Often correspond to ions with the oxygen atom (e.g., CH₂=OH⁺, CH₃CH=OH⁺) [1] [3]. |
| Methyl Ethyl Ether | 29, 45 | m/z 29 (CH₃CH₂⁺), m/z 45 (CH₃CH=OH⁺) [1]. |
| Diethyl Ether | 29, 59, 45, 74 (M⁺•) | m/z 59 from loss of a methyl group (M-15), m/z 45 from loss of an ethyl group (M-29) [2]. |
| Cyclic Ether (e.g., Tetrahydrofuran) | Fragments similar to straight-chain alcohols. | Can show a [M-1] peak from H loss and a [M-18] peak from water loss [1]. |
3. How can I distinguish between different isomeric ethers?
You can differentiate isomers by looking at the relative abundance of key fragment ions.
4. How do aromatic ethers fragment?
Aromatic ethers, such as anisole (methyl phenyl ether), exhibit a strong molecular ion peak due to the stability of the aromatic ring. A primary fragmentation is the loss of an alkyl group from the oxygen, often forming a base peak at m/z 93 (M-15 for -CH₃) [1]. They can also undergo a rearrangement that produces a characteristic peak at m/z 78, corresponding to the phenyl cation (C₆H₅⁺) after losing the -CH₂O• group [1].
Problem: Weak or absent molecular ion peak.
Problem: The spectrum shows a prominent peak at m/z 31.
Problem: Differentiating between an ether and an ester of the same molecular weight.
The following diagram outlines a logical workflow for interpreting the mass spectrum of an ether, from initial observation to final confirmation.
Systematic Workflow for Ether Identification from Mass Spectra
While the search results do not provide a step-by-step SOP, they imply a standard experimental approach [1] [2]:
The table below summarizes the key mass spectral differences that allow researchers to distinguish between these structural isomers.
| Compound | Molecular Formula | Molecular Weight (M+.) | Base Peak (m/z) | Major Fragmentation (m/z) | Primary Fragmentation Mechanism |
|---|---|---|---|---|---|
| 1-Methoxybutane [1] | C₅H₁₂O | 88 | 45 | 45, 29, 27 | Loss of a propyl radical (C₃H₇•) via α-cleavage [1]. |
| 2-Methoxy-2-methylpropane [1] | C₅H₁₂O | 88 | 73 | 73, 57 | Loss of a methyl radical (CH₃•) via α-cleavage [1]. |
The different structures of these isomers lead to distinct and predictable fragmentation pathways in mass spectrometry.
1-Methoxybutane (CH₃-CH₂-CH₂-CH₂-O-CH₃): As a straight-chain ether, the dominant fragmentation occurs through α-cleavage next to the oxygen atom. The most favorable cleavage is the loss of a propyl radical (C₃H₇•, mass 43) from the butyl chain. This results in a stable oxocarbenium ion, CH₂=O⁺-CH₃, which appears at m/z 45 and is the base peak [1]. Other common fragments include ions from the loss of an ethyl group (m/z 59) and smaller hydrocarbon fragments.
2-Methoxy-2-methylpropane ((CH₃)₃C-O-CH₃): This highly branched ether, also known as MTBE, fragments differently. The most stable fragment is formed by the loss of a methyl radical (CH₃•, mass 15) from one of the three equivalent methyl groups on the tertiary carbon. This results in a tertiary carbocation, (CH₃)₂C⁺-O-CH₃, at m/z 73, which is the base peak [1].
The following diagram illustrates the primary fragmentation pathways for each compound:
For researchers interpreting spectra, the following principles are helpful:
While detailed step-by-step protocols are not provided in the search results, the general experimental approach for such an analysis would involve:
The table below summarizes the core principles, applicability to methoxybutane, advantages, and limitations of different mass spectrometry approaches for isomer differentiation.
| Technique | Core Principle | Applicability to Methoxybutane Isomers | Key Advantage | Main Limitation |
|---|---|---|---|---|
| EI-MS [1] | High-energy electrons cause reproducible fragmentation. | Limited; isomers often yield near-identical spectra [1]. | Simple, widely available, extensive libraries. | Lacks selectivity for many positional isomers. |
| CI-MS/MS with Alternative Reagents [2] | Soft ionization with reagent gases (e.g., acetonitrile, VTMS) forms unique ion-adducts for selective fragmentation. | Effective; demonstrated for aromatic methoxy positional isomers [2]. | High selectivity; can be tuned for specific analytes. | Requires specialized reagent gases and method development. |
| Halide Adduct MS/MS [3] | Uses chloride/bromide adducts to promote diagnostic cross-ring and glycosidic cleavages in CID. | Potentially Effective; proven for oligosaccharide isomers; generalizable principle [3]. | Generates rich, diagnostic fragmentation from stable adducts. | Primarily demonstrated for sugars; performance on ethers needs validation. |
For the techniques proven effective in differentiating positional isomers, the experimental workflows are as follows.
This protocol is adapted from research that successfully discriminated aromatic methoxy positional isomers (methoxybuphedrones) [2].
Key Steps and Parameters [2]:
This protocol, demonstrated for oligosaccharide isomers, can be adapted for other challenging isomers like methoxybutanes [3].
Key Steps and Parameters [3]:
C5H12O has multiple isomers falling into two main categories: alcohols (containing an -OH group) and ethers (with an R-O-R' structure) [1].
The table below lists the common structural isomers. Note that this list is for comprehensive reference; performance comparisons should focus on the most common and relevant isomers.
| Isomer Name | Type | Primary/Secondary/Tertiary | IUPAC Name (Common Name) | Skeletal Structure |
|---|---|---|---|---|
| 1-Pentanol [1] | Alcohol | Primary | Pentan-1-ol | CH3(CH2)3CH2OH |
| 2-Pentanol [1] | Alcohol | Secondary | Pentan-2-ol | CH3CH2CH2CH(OH)CH3 |
| 3-Pentanol [1] | Alcohol | Secondary | Pentan-3-ol | CH3CH2CH(OH)CH2CH3 |
| 2-Methyl-1-butanol [1] | Alcohol | Primary | 2-Methylbutan-1-ol | (CH3)2CHCH2CH2OH |
| 3-Methyl-1-butanol (Isopentyl alcohol) [2] [1] | Alcohol | Primary | 3-Methylbutan-1-ol | (CH3)2CHCH2CH2OH |
| 2-Methyl-2-butanol [1] | Alcohol | Tertiary | 2-Methylbutan-2-ol | CH3CH2C(CH3)(OH)CH3 |
| 3-Methyl-2-butanol [1] | Alcohol | Secondary | 3-Methylbutan-2-ol | (CH3)2CHCH(OH)CH3 |
| Ethyl propyl ether [3] [4] | Ether | - | 1-Ethoxypropane | CH3CH2OCH2CH2CH3 |
| Methyl butyl ether [3] | Ether | - | 1-Methoxybutane | CH3OCH2CH2CH2CH3 |
| Diethyl ether [3] [4] | Ether | - | Ethoxyethane | CH3CH2OCH2CH3 |
| Methyl isobutyl ether [3] | Ether | - | 1-Methoxy-2-methylpropane | CH3OCH2CH(CH3)2 |
To create your comparative guide, you will need to populate tables with quantitative data. Here are proposed tables and the key thermochemical properties to compare.
This data should be obtained from reliable sources like the NIST Chemistry WebBook.
| Isomer Name | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |
|---|---|---|---|---|
| 1-Pentanol | [Data needed] | [Data needed] | [Data needed] | [Data needed] |
| 2-Methyl-2-butanol | [Data needed] | [Data needed] | [Data needed] | [Data needed] |
| Diethyl ether | [Data needed] | [Data needed] | [Data needed] | [Data needed] |
| ... | ... | ... | ... | ... |
This data may be found in research articles investigating pyrolysis or thermal decomposition.
| Isomer Name | Onset Decomposition Temp. (°C) | Major Decomposition Products | Activation Energy, Ea (kJ/mol) |
|---|---|---|---|
| 1-Pentanol | [Data needed] | e.g., Alkenes, Water | [Data needed] |
| 2-Methyl-2-butanol | [Data needed] | e.g., Alkenes, Water | [Data needed] |
| Diethyl ether | [Data needed] | e.g., Aldehydes, Gases | [Data needed] |
| ... | ... | ... | ... |
For your guide, here are established experimental protocols for obtaining key thermochemical data.
Calorimetry for Enthalpy of Combustion (ΔcH°):
Thermogravimetric Analysis (TGA) for Thermal Stability:
To help visualize the process of data collection and comparison, the following diagram outlines the core workflow.
For an analytical method to be considered validated, it must be tested against a set of key parameters to ensure it is suitable for its intended purpose. The table below summarizes these core parameters, their definitions, and standard experimental approaches [1] [2].
| Parameter | Definition | Experimental Protocol Summary |
|---|---|---|
| Accuracy | Closeness between measured value and true value | Spiking matrix with known analyte concentrations; report as % Recovery (98-102% typical) [1] [2]. |
| Precision | Closeness of agreement between multiple measurements | Analyze minimum 6 replicates at 100% test concentration; report as %RSD (not more than 2.0% typical) [1]. |
| Linearity | Ability to obtain results proportional to analyte concentration | Analyze standards at 5+ concentration levels (e.g., 50-150% of target); report correlation coefficient (r²) >0.999 [1] [2]. |
| Range | Interval between upper/lower analyte levels with precision, accuracy, linearity | Established from linearity study data [2]. |
| LOD & LOQ | Lowest detectable (LOD) and quantifiable (LOQ) levels | LOD = 3.3 × (SD/Slope) LOQ = 10 × (SD/Slope) SD = standard deviation of response, Slope = from linearity data [1] [2]. | | Specificity | Ability to measure analyte accurately in presence of potential interferences | Analyze sample matrix with no analyte (blank) to confirm no response interferes with analyte peak [2]. | | Robustness | Capacity to remain unaffected by small, deliberate method parameter variations | Vary parameters like pH, temperature, mobile phase composition within a small range and observe impact on results [1]. |
The process of analytical method development and validation is sequential and iterative. The following chart outlines the key stages from initial setup to final validation, incorporating Quality by Design (QbD) principles [3].
The field of pharmaceutical analytical methods is evolving. When developing your validation protocol, consider these modern trends to ensure it is robust and forward-looking [3]:
While data specific to methoxybutane isomers is not available, the principles for distinguishing structural isomers using mass spectrometry are well-established.
For more challenging cases, such as differentiating aromatic positional isomers, standard Electron Ionization (EI-MS) may not be sufficient. Research shows that alternative techniques are highly effective.
| Technique | Key Principle | Application Example |
|---|---|---|
| Chemical Ionization with VTMS [3] | Uses vinyltrimethylsilane (VTMS) as a reagent gas to form unique adducts with isomers. | Differentiation of ortho, meta, and para isomers of methyl- and methoxy- buphedrones. |
| Chemical Ionization with Acetonitrile [3] | A polar reagent gas promotes specific fragmentations stabilized by resonance/inductive effects. | Differentiation of meta from ortho/para isomers of methyl- and methoxy- buphedrones. |
| Tandem Mass Spectrometry (MS/MS) [3] | Isolates and fragments specific precursor ions (e.g., [M+85]+ adducts) for detailed analysis. | Provides distinct fragmentation spectra for each positional isomer. |
Based on the methodologies found in the literature, here is a proposed workflow you could adapt for the analysis of methoxybutane or similar isomers.
The general process involves:
Based on search results, a specific retention index value for 1-Methoxybutane has been experimentally determined and published in a reference book.
| Isomer Name | Formula | CAS# | Retention Index (RI) | Column Type | Reference |
|---|---|---|---|---|---|
| 1-Methoxybutane | C5H12O | 628-28-4 | 816 | DB-5 (J&W Scientific) [1] | Adams, R.P. (1995). Identification of essential oil components by gas chromatography/mass spectrometry. |
The value in the table above was derived using the Kovats Retention Index system, a standard method in GC-MS to normalize retention times and enable cross-laboratory comparisons [2] [3]. The general workflow is as follows.
The specific experimental protocol can be broken down into these key steps [4] [2] [3]:
n-alkanes (straight-chain hydrocarbons like C8, C9, C10, etc.) is analyzed using the GC-MS method. The retention index of each n-alkane is defined as 100 times its carbon number (e.g., C9 has RI = 900, C10 has RI = 1000) [3].n-alkanes that elute immediately before and after it. The RI is calculated based on a logarithmic interpolation [2]. Modern software often automates this by creating a calibration curve from the n-alkanes and assigning an RI to every compound in the sample [3].For your objective comparison guide, please consider the following points:
n-alkane standard as described.
The table below summarizes the key comparative factors for free radical halogenation reactions.
| Feature | Primary Alkanes (1°) | Secondary Alkanes (2°) |
|---|---|---|
| Definition | Carbon atom is attached to one other carbon [1] [2]. | Carbon atom is attached to two other carbons [1] [2]. |
| Alkyl Radical Stability | Least stable [3]. | More stable than primary radicals [3]. |
| Reaction with Chlorine (Cl₂) | Reactive, but slower than secondary sites; results in mixtures due to low selectivity [4]. | More reactive than primary sites; chlorination shows low selectivity, leading to mixtures [5] [4]. |
| Reaction with Bromine (Br₂) | Less reactive; minor products are often formed [4]. | Much more reactive; bromination is highly selective for substitution at secondary sites [4]. |
| Key Factor for Selectivity | Bond Dissociation Energy (BDE) of C-H bond is higher, making H-atom abstraction more difficult [3]. | Lower BDE of C-H bond and stabilization of the radical by hyperconjugation make H-atom abstraction easier [3]. |
The experimental data primarily comes from free radical bromination, which clearly demonstrates the reactivity difference.
The selectivity is quantitatively explained by the stability of the radical intermediate, which is influenced by hyperconjugation (electron donation from adjacent C-H or C-C sigma bonds into the half-filled p-orbital of the radical carbon) [3]. This effect is greater for secondary radicals than for primary ones.
Furthermore, the homolytic bond dissociation energy (BDE) for a secondary C-H bond (e.g., in propane) is about 10 kJ/mol lower than for a primary C-H bond [3]. This lower energy requirement means hydrogen abstraction from a secondary carbon is both faster and more thermodynamically favorable.
This difference in reactivity is a valuable tool for synthetic chemists.
The diagrams below illustrate the free radical chain mechanism and the logical decision process for predicting the major product in a bromination reaction.